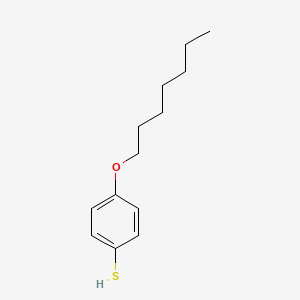

4-Heptyloxybenzenethiol

Description

Strategic Importance of Aryl Thiol and Alkoxybenzene Derivatives in Advanced Chemical Research

Aryl thiol and alkoxybenzene derivatives are fundamental building blocks in modern organic chemistry and materials science due to their versatile reactivity and functional properties.

Aryl Thiols: The thiol group (-SH) on an aromatic ring is a key functional group for several reasons. Thiols are known for their ability to form strong, semi-covalent bonds with the surfaces of noble metals, particularly gold. sigmaaldrich.com This interaction is the cornerstone of self-assembled monolayer (SAM) technology. sigmaaldrich.com SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the thiol-containing molecules. sigmaaldrich.comnih.gov These layers are crucial in modifying the surface properties of materials, with applications in molecular electronics, biosensing, and corrosion inhibition. researchgate.netias.ac.in Furthermore, aryl thiols are versatile reagents in synthetic chemistry, participating in photochemical reactions, bioconjugation, and the synthesis of complex heterocyclic compounds like benzothiophenes. parchem.commolaid.comgoogle.com Their unique reactivity allows for site-specific modifications in proteins and the development of novel therapeutic agents. molaid.com

Alkoxybenzenes: The alkoxy group (an alkyl chain attached via an oxygen atom) on a benzene (B151609) ring serves to modify the electronic and physical properties of the molecule. The length and structure of the alkyl chain can be precisely controlled to influence properties such as solubility, hydrophobicity, and steric bulk. mdpi.com In materials science, long alkoxy chains are instrumental in the design of liquid crystals, where they contribute to the formation of desired mesophases. chemicalbook.com Alkoxybenzene derivatives are also common intermediates in the synthesis of pharmaceuticals and other functional organic materials. google.comgoogle.com For instance, heptyloxybenzene and its derivatives are used as precursors in the synthesis of quinolines and complex mesogenic compounds. rsc.orgnii.ac.jpnii.ac.jp

The combination of these two functional groups in a single molecule, as in 4-Heptyloxybenzenethiol, creates a powerful molecular tool for the construction of functional surfaces and advanced materials.

Defining the Research Niche for this compound: A Critical Analysis of Current Scholarly Gaps

The specific research niche for this compound emerges from its unique amphiphilic structure. The thiol group acts as a hydrophilic "head" that can anchor the molecule to a specific surface, while the seven-carbon heptyloxy chain constitutes a hydrophobic "tail." This structure makes it an ideal candidate for forming self-assembled monolayers (SAMs) on metal surfaces.

Current research often focuses on either very short-chain aromatic thiols or long-chain alkanethiols. The intermediate-length heptyloxy group of this compound occupies a critical space where the interplay between the aromatic interactions and the van der Waals forces of the alkyl chain can be finely tuned. Investigating this specific molecule helps to bridge the gap in understanding how to precisely control surface properties by molecular design, moving beyond simple hydrophobic or hydrophilic character to engineer more complex and functional interfaces.

Academic Scope and Primary Objectives of the Investigation into this compound

The academic investigation of this compound is primarily focused on its application in materials science and nanotechnology, centered around the formation and characterization of SAMs. The main objectives of such research include:

Synthesis and Characterization: Developing efficient synthetic routes for high-purity this compound and its analogues. google.comnii.ac.jp This includes thorough characterization using spectroscopic methods to confirm its structure and purity.

Formation of Self-Assembled Monolayers: Studying the thermodynamics and kinetics of SAM formation on various substrates, most notably gold (Au(111)). This involves exploring the influence of solvent, temperature, and concentration on the quality of the resulting monolayer. nih.gov

Structural Analysis of Monolayers: Characterizing the structural properties of the SAMs at the molecular level. This includes determining the packing density, molecular orientation (tilt angle), and surface coverage using advanced surface science techniques like scanning tunneling microscopy (STM) and grazing angle Fourier transform infrared (FTIR) spectroscopy. nih.govrsc.org

Evaluation of Surface Properties: Quantifying the physical and chemical properties of the surfaces modified with this compound SAMs. Key properties of interest include surface energy (wettability), electrochemical barrier properties (blocking ability), and electron transfer kinetics. researchgate.net

Probing Functional Applications: Exploring the potential of these well-defined surfaces in technological applications. This includes their use as insulating layers in molecular electronic devices, as platforms for immobilizing biological molecules in biosensors, or as protective coatings against corrosion. ias.ac.in

By pursuing these objectives, researchers aim to establish a clear structure-property relationship for this class of molecules, enabling the rational design of functional surfaces for next-generation technologies.

Physicochemical and Spectroscopic Data

Below are data tables summarizing key properties of this compound and a related compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62554-43-2, 1443328-49-1 | parchem.commolaid.com |

| Molecular Formula | C₁₃H₂₀OS | molaid.com |

| Molecular Weight | 224.37 g/mol | molaid.com |

Table 2: Spectroscopic Data for a Related Compound, Heptyloxybenzene

This data provides a reference for the signals expected from the heptyloxy portion of the target molecule.

| Spectroscopy Type | Key Signals (δ) | Source |

| ¹H NMR (400 MHz, CDCl₃) | 7.29–7.25 (m, 2H), 6.94–6.88 (m, 3H), 3.95 (q, J = 6.0 Hz, 2H), 1.77 (quin, J = 7.6 Hz, 2H), 1.46–1.30 (m, 8H), 0.89 (t, J = 6.0 Hz, 3H) | lodz.pl |

| ¹³C NMR (100 MHz, CDCl₃) | 159.2, 129.5, 120.5, 114.6, 68.0, 31.9, 29.4, 29.2, 26.1, 22.7, 14.2 | lodz.pl |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62554-43-2 |

|---|---|

Molecular Formula |

C13H20OS |

Molecular Weight |

224.36 g/mol |

IUPAC Name |

4-heptoxybenzenethiol |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-5-6-11-14-12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3 |

InChI Key |

SLRSRTGJXVJZJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 Heptyloxybenzenethiol

Evolution and Current State of Aryl Thiol Synthesis: Principles and Techniques

The journey to synthesize aryl thiols has been marked by a significant evolution from classical, often harsh methods to sophisticated, highly efficient catalytic systems. lookchem.comwikipedia.org Traditional routes included the Leuckart thiophenol synthesis, the Newman-Kwart rearrangement, and the reduction of sulfonyl chlorides. wikipedia.org While foundational, these methods often required high temperatures, stoichiometric and sometimes toxic reagents, and could suffer from limited substrate scope and low yields. lookchem.comwikipedia.org

The advent of transition-metal catalysis revolutionized the field, enabling the formation of carbon-sulfur (C–S) bonds with unprecedented efficiency and selectivity. lookchem.comchem-station.com Palladium and copper-based catalysts, in particular, have become central to modern aryl thiol synthesis, facilitating cross-coupling reactions between aryl halides or pseudohalides and various sulfur sources. lookchem.comchem-station.com

Regioselective Functionalization of Substituted Benzenes in Thiol Synthesis

Achieving regioselectivity—the control of where a functional group is introduced on a substituted benzene (B151609) ring—is paramount in the synthesis of specific isomers like 4-heptyloxybenzenethiol. In classical methods, the regioselectivity is often dictated by the directing effects of the substituents already present on the aromatic ring. For instance, in electrophilic aromatic substitution, an alkoxy group like heptyloxy is a strong ortho-, para-director.

Modern catalytic methods offer more precise control. In cross-coupling reactions, the position of the thiol group is predetermined by the location of the halide (or triflate) on the starting aryl ring. lookchem.com This allows for the unambiguous synthesis of the desired para-substituted product. For example, starting with 1-bromo-4-heptyloxybenzene ensures the thiol group is introduced specifically at the 4-position. Furthermore, recent advances in C-H activation offer the potential for direct thiolation of arenes, though this remains a developing area for aryl thiol synthesis. wikipedia.org

Comparative Analysis of Thiolation Strategies: From Classical Routes to Modern Catalytic Systems

The methods for introducing a thiol group onto an aromatic ring can be broadly categorized and compared based on their mechanisms, conditions, and applicability.

| Strategy | General Method | Typical Conditions | Advantages | Disadvantages |

| Classical | Newman-Kwart Rearrangement | High temperatures (200-300 °C), thermal | Good for converting phenols to thiophenols; avoids direct use of odorous thiols. | Harsh conditions; limited functional group tolerance. |

| Classical | Reduction of Sulfonyl Chlorides | Strong reducing agents (e.g., Zn/H+) | Readily available starting materials. | Limited by functional groups sensitive to reduction. orgsyn.org |

| Classical | Diazonium Salt Reaction | Diazotization of anilines, then reaction with xanthates or disulfides. | Utilizes readily available anilines. | Diazonium intermediates can be unstable; potential for side reactions. orgsyn.org |

| Modern Catalytic | Buchwald-Hartwig/Ullmann C-S Coupling | Pd or Cu catalyst, ligand, base, 80-140 °C | Mild conditions; broad substrate scope; high yields; excellent regioselectivity. lookchem.com | Catalyst cost and sensitivity; potential for catalyst poisoning by sulfur compounds. lookchem.com |

| Modern Catalytic | Cu-Catalyzed Coupling with Sulfur Powder | CuI, K2CO3, 90 °C, then reduction | Uses inexpensive elemental sulfur as the sulfur source. | Two-step (coupling then reduction) process. organic-chemistry.org |

Optimized Reaction Pathways and Mechanistic Insights for this compound Synthesis

A highly effective and specific route to synthesize this compound starts from the corresponding phenol, 4-heptyloxyphenol (B81985). This pathway leverages the classical Newman-Kwart rearrangement, a powerful method for converting phenols into thiophenols. wikipedia.orgorganic-chemistry.org

The synthesis proceeds in three main steps:

Thiocarbamoylation: 4-heptyloxyphenol is deprotonated with a base and reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl thiocarbamate.

Thermal Rearrangement: The O-aryl thiocarbamate is heated, typically to high temperatures (200-300 °C), to induce the intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. chem-station.comorganic-chemistry.org The driving force for this reaction is the conversion of a relatively weak C=S double bond into a much stronger C=O double bond. chem-station.com

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the final product, this compound.

Recent advancements have introduced catalytic versions of the Newman-Kwart rearrangement, utilizing palladium or photoredox catalysts, which can significantly lower the required reaction temperature to as mild as ambient temperature, thereby improving the functional group tolerance. chem-station.com

Detailed Elucidation of Reaction Intermediates and Transition States

The mechanism of the thermal Newman-Kwart rearrangement is understood to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com

Initial State: The O-aryl thiocarbamate possesses a C=S bond and an O-Aryl bond.

Transition State: As the substrate is heated, the sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the ipso-carbon of the aryl ring. Simultaneously, the C-O bond begins to break. This occurs via a constrained, four-membered ring structure involving the sulfur, the carbonyl carbon, the ipso-carbon, and the oxygen atom. First-order kinetics and a large negative entropy of activation support this intramolecular mechanism. organic-chemistry.org

Final State: The C-O bond is fully cleaved, and a new C-S bond is formed, resulting in the S-aryl thiocarbamate. The thermodynamic stability of the newly formed C=O bond is a key driver for the reaction's success. jk-sci.com

Electron-withdrawing groups on the aryl ring can accelerate the reaction by making the ipso-carbon more electrophilic and stabilizing the transient negative charge developed during the nucleophilic attack by sulfur. organic-chemistry.org Conversely, electron-donating groups, such as the heptyloxy group, can slow the reaction rate compared to unsubstituted phenols.

Implementation of Sustainable Chemistry Principles in Synthetic Protocols

The principles of green chemistry can be effectively applied to the synthesis of this compound. While the classical Newman-Kwart rearrangement requires high energy input, modern variations offer more sustainable alternatives.

Catalysis: The use of palladium or photoredox catalysts drastically reduces the energy requirement of the rearrangement, aligning with the principle of energy efficiency. chem-station.com Photocatalysis, using visible light as the energy source at room temperature, represents a particularly green approach. chem-station.com

Safer Solvents: While high-boiling point solvents like diphenyl ether are often used for the thermal rearrangement, catalytic versions can be performed in more benign solvents. Research into using deep eutectic solvents (DESs) for other thiol-based reactions showcases a promising avenue for replacing traditional volatile organic compounds.

Alternative Reagents: Exploring thiol surrogates, such as xanthates or elemental sulfur in copper-catalyzed systems, can circumvent the need to handle volatile and odorous thiols directly. organic-chemistry.org

Design and Synthesis of Structural Analogues and Derivatives of this compound

The this compound scaffold can be readily modified to generate a library of structural analogues and derivatives for various applications. The thiol group is a versatile functional handle for a wide range of transformations.

Synthesis of Analogues (Varying the Alkoxy Chain): The general synthetic route via the Newman-Kwart rearrangement is amenable to creating analogues with different alkoxy chain lengths. By starting with the corresponding 4-alkoxyphenol (e.g., 4-methoxyphenol, 4-butoxyphenol), a series of 4-alkoxybenzenethiols can be synthesized, allowing for systematic studies of how chain length affects the compound's physical and chemical properties.

| Starting Phenol | Resulting Thiol | Potential Application Area |

| 4-Methoxyphenol | 4-Methoxybenzenethiol | Pharmaceutical intermediates |

| 4-Butoxyphenol | 4-Butoxybenzenethiol | Liquid crystal synthesis |

| 4-(Dodecyloxy)phenol | 4-(Dodecyloxy)benzenethiol | Self-assembled monolayers |

Synthesis of Derivatives (Modifying the Thiol Group): The nucleophilic sulfur atom of this compound is reactive towards a variety of electrophiles.

Thioethers (Sulfides): Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions yields the corresponding aryl alkyl thioethers. S-arylation can be achieved via cross-coupling reactions with aryl halides.

Disulfides: Mild oxidation, often simply with air in the presence of a base, leads to the formation of the symmetrical disulfide, bis(4-heptyloxyphenyl) disulfide.

Thioesters: Acylation with acyl chlorides or anhydrides produces thioesters.

Sulfonyl Chlorides/Sulfonamides: Oxidation of the thiol to a sulfonic acid, followed by conversion to the sulfonyl chloride, provides a key intermediate for the synthesis of sulfonamides.

These derivatization strategies allow for the fine-tuning of the molecule's properties, such as its polarity, reactivity, and ability to coordinate to metal surfaces, opening up possibilities for its use in diverse scientific and technological fields.

Systematic Exploration of Homologous Series and Substituent Variations

A systematic exploration of homologous series and the introduction of various substituents on the aromatic ring are crucial for fine-tuning the physicochemical properties of this compound for specific applications. While a comprehensive study focusing solely on the this compound homologous series is not extensively documented in the available literature, the principles of the Newman-Kwart rearrangement allow for predictable outcomes when varying the length of the alkoxy chain.

The introduction of substituents on the benzene ring has a more pronounced and predictable electronic effect on the efficiency of the Newman-Kwart rearrangement. Electron-withdrawing groups (EWGs) at the ortho and para positions to the rearranging thiocarbamate group significantly accelerate the reaction. organic-chemistry.org This is because they stabilize the partial negative charge that develops on the aromatic ring in the transition state of this intramolecular nucleophilic aromatic substitution. Conversely, electron-donating groups (EDGs) would be expected to slow down the reaction.

To illustrate these effects, a hypothetical data table is presented below, based on established principles of the Newman-Kwart rearrangement. This table outlines the expected relative reaction rates and yields for the synthesis of substituted 4-heptyloxybenzenethiols.

Interactive Data Table: Predicted Effects of Substituents on the Synthesis of this compound Derivatives via Newman-Kwart Rearrangement

| Substituent at C2 | Electronic Effect | Predicted Relative Rate | Predicted Yield (%) |

| -NO2 | Strong EWG | Very Fast | >90 |

| -CN | Strong EWG | Fast | 85-95 |

| -Cl | Weak EWG | Moderately Fast | 80-90 |

| -H | Neutral | Standard | 75-85 |

| -CH3 | Weak EDG | Slow | 60-75 |

| -OCH3 | Strong EDG | Very Slow | <60 |

Note: The data in this table is illustrative and based on general principles of physical organic chemistry as applied to the Newman-Kwart rearrangement. Actual experimental results may vary.

Structure-Reactivity Relationships in the Context of Synthetic Efficiency

The efficiency of the synthesis of this compound and its derivatives is intrinsically linked to the structure of the starting materials and intermediates. The structure-reactivity relationships are most evident in the Newman-Kwart rearrangement step.

The position of the substituent also plays a role, with ortho and para substituents having a more significant impact than meta substituents due to their direct involvement in resonance stabilization of the transition state. For instance, a nitro group in the para position would lead to a significantly more efficient synthesis than a nitro group in the meta position.

The length of the alkyl chain in the 4-alkoxy group has a less direct electronic influence on the rearrangement. However, steric effects can come into play, particularly with bulky substituents in the ortho position. While the heptyloxy group itself is not exceptionally bulky, the introduction of other bulky groups adjacent to the reacting center could potentially hinder the approach of the sulfur atom to the ipso-carbon, thereby slowing down the reaction.

The choice of the dialkylamino group on the thiocarbamate moiety can also influence the reaction, though to a lesser extent than the aromatic substituents. Different alkyl groups can affect the solubility and thermal stability of the intermediate, but the electronic effect on the rearrangement itself is generally considered to be minor.

The following data table summarizes the key structure-reactivity relationships that govern the synthetic efficiency of this compound and its derivatives via the Newman-Kwart rearrangement.

Interactive Data Table: Structure-Reactivity Relationships in the Synthesis of this compound Derivatives

| Structural Feature | Effect on Reactivity | Impact on Synthetic Efficiency |

| Electron-withdrawing substituent (para) | Increases reaction rate | Higher yield, milder conditions possible |

| Electron-donating substituent (para) | Decreases reaction rate | Lower yield, harsher conditions required |

| Substituent position | ortho, para > meta | Positional isomers will have different synthetic efficiencies |

| Alkyl chain length (alkoxy group) | Minimal electronic effect | Minor impact on reaction rate, may affect physical properties |

| Steric hindrance (ortho to reacting group) | Decreases reaction rate | Lower yield, may require higher temperatures |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Heptyloxybenzenethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-Heptyloxybenzenethiol in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, while multi-dimensional techniques establish through-bond and through-space correlations, confirming the molecular architecture.

A complete assignment of the proton and carbon signals is fundamental. For this compound, the signals can be predicted based on established chemical shift data from analogous compounds like 4-methoxybenzenethiol and heptane. The aromatic protons exhibit a characteristic AA'BB' splitting pattern typical of 1,4-disubstituted benzene (B151609) rings. The protons of the heptyloxy chain show distinct chemical shifts depending on their proximity to the electron-withdrawing oxygen atom.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-a (Ar-H ortho to O) | 7.25 | d | ~8.8 |

| H-b (Ar-H ortho to S) | 6.85 | d | ~8.8 |

| SH | 3.40 | s | - |

| O-CH ₂ (H-1') | 3.95 | t | ~6.5 |

| -CH₂- (H-2') | 1.75 | quint | ~7.0 |

| -CH₂- (H-3' to H-6') | 1.45 - 1.30 | m | - |

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-C-O) | 158.5 |

| C-4 (Ar-C-S) | 128.0 |

| C-2/6 (Ar-C ortho to O) | 115.0 |

| C-3/5 (Ar-C ortho to S) | 134.0 |

| O-C H₂ (C-1') | 68.2 |

| -C H₂- (C-2') | 29.1 |

| -C H₂- (C-3') | 26.0 |

| -C H₂- (C-4') | 29.0 |

| -C H₂- (C-5') | 31.8 |

| -C H₂- (C-6') | 22.6 |

While 1D NMR provides essential information, 2D NMR techniques are employed to rigorously confirm the assignment and elucidate the complete bonding network.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY spectra would show a clear correlation between the adjacent protons in the heptyloxy chain (H-1' with H-2', H-2' with H-3', etc.). It would also confirm the coupling between the ortho (H-a) and meta (H-b) protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). It is a powerful tool for assigning the carbon signals of the heptyloxy chain by correlating the already assigned proton signals (H-1' to C-1', H-2' to C-2', and so on) and the aromatic protons to their respective carbons (H-a to C-2/6, H-b to C-3/5).

The flexible heptyloxy chain of this compound is subject to various dynamic processes, primarily rotations around the C-C and C-O single bonds. NMR spectroscopy provides methods to study these conformational preferences.

The molecule exists as an ensemble of rapidly interconverting conformers in solution at room temperature. The observed NMR parameters, such as chemical shifts and coupling constants, are a population-weighted average of these conformers. While detailed conformational analysis often requires more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy and variable temperature studies, some insights can be gained from standard data. The coupling constants within the alkyl chain can provide information about the preferred dihedral angles, though rapid rotation often averages these to around 7 Hz. Dynamic processes like the rotation of the entire heptyloxy group relative to the benzene ring are typically too fast on the NMR timescale to be observed at room temperature, resulting in sharp, averaged signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Probes for Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. This complementarity is essential for a complete vibrational analysis of this compound.

The IR and Raman spectra of this compound can be divided into the functional group region (above 1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former contains characteristic vibrations that allow for easy identification of key structural motifs.

S-H Stretch: The thiol S-H stretching vibration is expected to appear as a weak but sharp band in the IR spectrum around 2550-2600 cm⁻¹. This band is often more prominent in the Raman spectrum.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. Aliphatic C-H stretches from the heptyloxy group appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region, and are usually very intense in the IR spectrum.

Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. For 1,4-disubstituted rings, prominent bands are expected near 1600 cm⁻¹ and 1500 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage gives rise to a strong C-O stretching band in the IR spectrum, typically appearing around 1240-1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030-1040 cm⁻¹ (symmetric stretch).

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands arising from C-C stretching, C-H bending, and other skeletal vibrations. This region is unique to the molecule and serves as a "fingerprint" for identification. A notable band in this region is the C-S stretch, which is expected between 600-700 cm⁻¹.

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| S-H Stretch | 2550 - 2600 | Weak | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1245 | Strong | Weak |

Vibrational spectroscopy is highly sensitive to the molecular environment. Intermolecular interactions, such as hydrogen bonding, can cause significant shifts in vibrational frequencies. In the condensed phase (liquid or solid), the thiol group of this compound can act as a weak hydrogen bond donor. This interaction would lead to a broadening and a red shift (shift to lower wavenumber) of the S-H stretching band compared to its position in a dilute, non-polar solvent. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network. Furthermore, changes in the vibrational spectra, particularly in the lattice mode region (low frequency) of the Raman spectrum and in the fingerprint region, can be used to monitor phase transitions (e.g., melting, crystallization).

Mass Spectrometry for Unraveling Fragmentation Pathways and Molecular Composition

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound (molar mass ≈ 224.37 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation, providing valuable structural information.

The fragmentation of the this compound molecular ion (m/z ≈ 224) is expected to follow predictable pathways based on the stability of the resulting cations and neutral radicals.

Molecular Ion (M⁺˙): A peak corresponding to the intact radical cation should be observable at m/z ≈ 224.

Alpha-Cleavage at Ether Oxygen: A primary fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen. Loss of a hexyl radical (C₆H₁₃˙) would result in a prominent fragment ion at m/z = 139.

Benzylic-type Cleavage: Cleavage of the ether C-O bond with charge retention on the aromatic portion would lead to the loss of a heptyloxy radical (C₇H₁₅O˙), resulting in an ion at m/z = 109 (thiophenyl cation). A less likely alternative is the formation of the heptyl cation at m/z = 99.

Fragmentation of the Alkyl Chain: The long alkyl chain can undergo successive losses of smaller neutral fragments (e.g., alkenes like ethene, propene), leading to a series of peaks separated by 14 or 28 mass units in the lower mass region of the spectrum.

McLafferty Rearrangement: While less common for ethers, a rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the aromatic ring oxygen could lead to the elimination of heptene (C₇H₁₄) and the formation of a radical cation of 4-mercaptophenol at m/z = 126.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Loss from M⁺˙ |

|---|---|---|

| 224 | [C₁₃H₂₀OS]⁺˙ | Molecular Ion |

| 139 | [C₇H₇OS]⁺ | C₆H₁₃˙ |

| 126 | [C₆H₆OS]⁺˙ | C₇H₁₄ |

| 109 | [C₆H₅S]⁺ | C₇H₁₅O˙ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

The elemental composition allows for the determination of the precise mass, which is a fundamental characteristic of the molecule. The presence of sulfur would result in a characteristic isotopic pattern, with the M+2 peak (due to the ³⁴S isotope) being a notable feature.

Table 1: Theoretical Elemental Composition and Isotopic Pattern for this compound (C₁₃H₂₀OS)

| Ion Formula | m/z (calculated) | Relative Abundance (%) |

| C₁₃H₂₀OS | 224.1235 | 100.00 |

| C₁₂¹³CH₂₀OS | 225.1268 | 14.24 |

| C₁₃H₁₉²HOS | 225.1298 | 0.31 |

| C₁₃H₂₀O³³S | 225.1213 | 0.80 |

| C₁₃H₂₀O³⁴S | 226.1192 | 4.68 |

Note: The data in this table is theoretical and calculated based on the chemical formula and known isotopic abundances. It serves as a predictive guide in the absence of published experimental data.

Ion Fragmentation Mechanisms and Structural Deductions in Gas Phase

In the absence of an experimental mass spectrum for this compound, its fragmentation pattern upon ionization in a mass spectrometer can be predicted based on the established fragmentation rules for analogous compounds, such as aromatic ethers, long-chain alkyl compounds, and thiophenols.

Upon electron ionization, the molecule would form a molecular ion (M⁺•), which would then undergo a series of fragmentation reactions to yield smaller, characteristic ions. The most probable fragmentation pathways would include:

Alpha-Cleavage at the Ether Oxygen: This would involve the cleavage of the C-C bond adjacent to the oxygen atom in the heptyloxy chain, leading to the formation of a stable oxonium ion.

Benzylic Cleavage: Cleavage of the bond between the oxygen and the aromatic ring would result in the formation of a phenoxy radical and a heptyl cation, or a thiophenol radical cation and a heptene molecule through rearrangement.

Fragmentation of the Heptyl Chain: The long alkyl chain is susceptible to fragmentation, leading to a series of losses of alkyl radicals, resulting in peaks separated by 14 Da (CH₂).

Cleavage of the Thiol Group: The C-S bond or S-H bond could cleave, though this is generally less favorable than fragmentation of the alkyl chain or at the ether linkage.

Table 2: Predicted Major Fragment Ions of this compound

| m/z (predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 224 | [C₁₃H₂₀OS]⁺• | Molecular Ion |

| 125 | [HOC₆H₄SH]⁺• | Cleavage of the heptyl group with hydrogen transfer |

| 124 | [OC₆H₄SH]⁺ | Loss of heptyl radical |

| 97 | [C₇H₁₃]⁺ | Heptyl cation |

| Various | [CₙH₂ₙ₊₁]⁺ | Fragments from the heptyl chain |

Note: The fragmentation pathways and resulting m/z values are predictive and based on the general principles of mass spectrometry. Experimental verification is required for confirmation.

X-ray Diffraction Studies: Elucidating Solid-State Molecular Architecture and Supramolecular Organization

A comprehensive search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not yet been reported. Therefore, the following discussion on its solid-state architecture is based on the known crystal structures of related aromatic thiols and alkoxybenzene derivatives.

Single-Crystal X-ray Crystallography: Precise Determination of Bond Lengths, Angles, and Dihedrals

While an experimental crystal structure is unavailable, the expected geometric parameters of this compound can be estimated from typical values observed in similar molecules. The benzene ring would be largely planar, with C-C bond lengths in the range of 1.38-1.40 Å. The C-S bond length is anticipated to be around 1.75-1.78 Å, and the C-O bond of the ether linkage approximately 1.36-1.38 Å. The heptyloxy chain would likely adopt a stable, extended conformation.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C(ar)-C(ar) | 1.38 - 1.40 |

| C(ar)-S | 1.75 - 1.78 |

| S-H | ~1.34 |

| C(ar)-O | 1.36 - 1.38 |

| O-C(alkyl) | 1.42 - 1.44 |

| C(alkyl)-C(alkyl) | 1.52 - 1.54 |

| C-H | 0.95 - 1.09 |

| Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C(ar)-S-H | ~95 - 100 |

| C(ar)-O-C(alkyl) | 117 - 120 |

| Dihedral Angles (°) ** | |

| C(ar)-C(ar)-S-H | Variable, influenced by packing |

| C(ar)-C(ar)-O-C | Planar or near-planar |

Note: These values are estimations based on data from structurally related compounds and require experimental validation through single-crystal X-ray diffraction analysis.

Analysis of Crystal Packing Motifs, Hydrogen Bonding Networks, and Other Non-Covalent Interactions

In the solid state, molecules of this compound are expected to self-assemble through a combination of non-covalent interactions. The thiol group is a key functional group that can participate in hydrogen bonding. It is likely that S-H···S hydrogen bonds would form, leading to the creation of chains or cyclic motifs of molecules. The presence of the oxygen atom in the heptyloxy group could also lead to the formation of weaker S-H···O hydrogen bonds.

Theoretical and Computational Investigations of 4 Heptyloxybenzenethiol

Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and energy. These methods are crucial for understanding the intrinsic properties of an individual 4-Heptyloxybenzenethiol molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. harvard.edu A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure in the ground state. researchgate.netnih.gov For this compound, this process would precisely determine the bond lengths, bond angles, and dihedral angles of the entire molecule, from the benzene (B151609) ring and thiol group to the flexible heptyloxy chain.

Table 1: Representative Geometric Parameters from a DFT Optimization of this compound This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values would require a specific computational study.

| Structural Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | Value would be calculated |

| Bond Length (Å) | S-H | Value would be calculated |

| Bond Length (Å) | C-O (Aromatic) | Value would be calculated |

| Bond Angle (°) | C-S-H | Value would be calculated |

| Bond Angle (°) | C-O-C (Ether Linkage) | Value would be calculated |

| Dihedral Angle (°) | C-C-S-H | Value would be calculated |

Following geometry optimization, a deeper analysis of the electronic structure provides insights into chemical reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. chemrxiv.orgtu-braunschweig.de The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tu-braunschweig.de A smaller gap suggests the molecule is more easily excitable and more chemically reactive. For this compound, the HOMO is expected to have significant contributions from the sulfur and the π-system of the benzene ring, while the LUMO would likely be an anti-bonding orbital associated with the aromatic system.

Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density across the molecule, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. mdpi.comresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the MEP would likely show a negative potential around the sulfur and oxygen atoms due to their lone pairs of electrons, highlighting these as sites for potential interactions.

Table 2: Predicted Electronic Properties for this compound from DFT Calculations This table illustrates the type of data that would be generated. Actual values would require a specific computational study.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy (eV) | Value would be calculated | Indicates electron-donating ability |

| LUMO Energy (eV) | Value would be calculated | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | Value would be calculated | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | Value would be calculated | Measures overall polarity of the molecule |

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Intermolecular Behavior

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its physical movements and interactions with other molecules over time. nih.gov

The heptyloxy chain of this compound is flexible, with numerous rotatable bonds, allowing it to adopt a vast number of different shapes or conformations. MD simulations model this flexibility by treating atoms as spheres and bonds as springs, calculating the forces between them using classical mechanics. By simulating the molecule's movement over nanoseconds or longer, it is possible to map its "conformational hypersurface"—the energy landscape of all its possible shapes.

This exploration identifies the most stable, low-energy conformations and the energy barriers between them. From the simulation trajectory, one can calculate "ensemble averages" for various properties, providing a picture of the molecule's average behavior in a dynamic system, which is often more realistic than the static picture from a single geometry optimization.

A key feature of thiols is their ability to form self-assembled monolayers (SAMs) on surfaces, particularly gold. researchgate.net MD simulations are exceptionally well-suited to model this phenomenon. A simulation could be set up with multiple this compound molecules in a simulation box with a gold surface. Over time, the simulation would show the thiol groups binding to the gold and the molecules organizing into an ordered layer. Such simulations would reveal the preferred packing arrangement, the tilt angle of the molecules relative to the surface, and the role of van der Waals interactions between the heptyloxy chains in stabilizing the monolayer.

Furthermore, MD simulations explicitly account for the surrounding environment. By including solvent molecules (like water or an organic solvent) in the simulation box, one can study how the solvent influences the molecule's conformation and its self-assembly process.

Predictive Spectroscopy: Computational Derivation of Spectroscopic Parameters

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

After a DFT geometry optimization, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to atomic positions. The results yield the molecule's vibrational modes, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion responsible for it. This allows for a confident assignment of experimental spectral bands.

Similarly, other methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. By comparing these predicted shifts to experimental spectra, one can confirm the molecular structure and assign each resonance to a specific atom.

Table 3: Example of Predicted Vibrational Frequencies for this compound This table illustrates the type of data obtained from a computational frequency analysis. Actual values would require a specific study.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Description | Expected IR Intensity |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2850-2960 | Alkyl C-H Stretch | Strong |

| ~2550-2600 | S-H Stretch | Weak |

| ~1580-1600 | Aromatic C=C Stretch | Medium-Strong |

| ~1240-1260 | Aryl-O Stretch (Ether) | Strong |

Ab Initio and DFT Calculations of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Ab Initio and Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, thereby aiding in the interpretation of experimental spectra.

For this compound, these calculations would typically involve geometry optimization of the molecule's various conformations. The heptyloxy chain introduces significant conformational flexibility, and it is crucial to identify the lowest energy conformers to obtain accurate, Boltzmann-averaged NMR parameters.

NMR Chemical Shifts: The prediction of ¹H and ¹³C chemical shifts is generally performed using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in addressing the gauge-origin problem. The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311+G(d,p), cc-pVTZ) is critical for achieving high accuracy. The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), via the equation: δ = σ_ref - σ_iso.

A hypothetical data table for the calculated ¹H and ¹³C NMR chemical shifts of the aromatic region of this compound, based on a representative DFT calculation, is presented below.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Aromatic Core of this compound (Note: This data is illustrative and not based on published research.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

| H_ortho | 7.25 | C-S | 128.5 |

| H_meta | 6.85 | C_ortho | 129.8 |

| SH | 3.40 | C_meta | 115.0 |

| C-O | 159.2 |

Coupling Constants: Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between atoms. Their calculation is more computationally demanding than that of chemical shifts. The Fermi contact term is the dominant contributor to one-bond and two-bond couplings, while other terms (spin-dipolar, paramagnetic spin-orbit, and diamagnetic spin-orbit) can become significant for longer-range couplings. Accurate prediction of J-couplings, such as ³J(H,H) in the aromatic ring, can help confirm the substitution pattern.

Theoretical Vibrational Frequencies and Intensities for Spectral Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute harmonic vibrational frequencies, which, after appropriate scaling to account for anharmonicity and method limitations, show excellent agreement with experimental spectra.

For this compound, a frequency calculation would be performed on the optimized geometry. The output provides the frequencies of the normal modes of vibration, along with their corresponding IR intensities and Raman activities. This information is crucial for assigning the peaks in experimental spectra to specific molecular motions. For instance, the calculations could precisely identify the frequencies for the S-H stretch, C-S stretch, aromatic C-H stretches, and various modes associated with the heptyloxy chain.

A hypothetical table of selected calculated vibrational frequencies for this compound is provided below.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities for Key Modes of this compound (Note: This data is illustrative and not based on published research.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

| S-H Stretch | 2580 | Moderate |

| Aromatic C-H Stretch | 3050-3100 | Weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O-C Asymmetric Stretch | 1245 | Strong |

| C-S Stretch | 700 | Moderate |

Reaction Mechanism Elucidation and Property Prediction through Advanced Computational Models

Advanced computational models are pivotal in elucidating reaction mechanisms and predicting the chemical properties of molecules like this compound. These studies can provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates, which are often transient and difficult to characterize experimentally.

For instance, the reactivity of the thiol group in this compound, such as its deprotonation, oxidation to a disulfide, or its participation in nucleophilic addition reactions, can be thoroughly investigated. Quantum mechanical calculations can determine activation energies and reaction enthalpies, providing a quantitative understanding of the kinetics and thermodynamics of these processes.

Furthermore, computational models can predict a wide range of molecular properties. These include electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and electronic absorption spectrum. Other properties such as dipole moment, polarizability, and electrostatic potential maps can also be calculated to understand its intermolecular interactions and behavior in different chemical environments.

Applications in Advanced Materials Science and Functional Devices Utilizing 4 Heptyloxybenzenethiol

Integration into Liquid Crystalline Systems: Design and Mesophase Characterization

The amphiphilic nature of 4-heptyloxybenzenethiol, possessing both a polar thiol head and a nonpolar heptyloxy tail, makes it a candidate for integration into liquid crystalline systems. Such molecules can self-assemble into ordered yet fluid phases, known as mesophases, which are intermediate between the crystalline solid and isotropic liquid states.

The specific molecular architecture of this compound is a critical determinant of its liquid crystalline (LC) behavior. The key components influencing its phase behavior are:

Aromatic Core: The central benzene (B151609) ring provides rigidity and promotes anisotropic interactions through π-π stacking, which is fundamental for the formation of ordered mesophases.

Thiol Functional Group: The thiol (-SH) group at the other end of the molecule introduces polarity and the capacity for specific interactions, such as hydrogen bonding or binding to metal surfaces. This functional group can direct molecular packing and influence the thermal stability of the resulting mesophases.

The interplay between the rigid aromatic core and the flexible alkyl tail leads to microsegregation, driving the self-assembly into phases with long-range orientational order (nematic phase) or both orientational and positional order (smectic phases). This structural anisotropy is essential for the anisotropic physical properties (e.g., optical and dielectric) that are characteristic of liquid crystals.

Materials based on molecules like this compound can exhibit both thermotropic and lyotropic liquid crystallinity.

Thermotropic Behavior: Thermotropic liquid crystals exhibit phase transitions as a function of temperature. nih.gov Upon heating from a solid state, a derivative of this compound might transition into one or more mesophases (e.g., smectic or nematic) before finally becoming an isotropic liquid at a higher temperature (the clearing point). These transitions can be identified and characterized by techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For instance, a hypothetical thermogram for a related compound might show distinct peaks corresponding to crystal-to-smectic and smectic-to-nematic transitions.

Lyotropic Behavior: Lyotropic mesophases are formed when amphiphilic molecules are dissolved in a suitable solvent, where the phase behavior depends on both temperature and concentration. nih.gov The thiol group of this compound can act as a hydrophilic head, allowing for the formation of various aggregated structures in polar solvents like water. Depending on the concentration, these systems could form lamellar, cubic, or hexagonal phases. nih.gov

The study of these phase transitions is critical for defining the operational range of any device utilizing these materials.

| Parameter | Description |

| Mesophase Type | The specific liquid crystalline phase (e.g., Nematic, Smectic A, Smectic C). |

| Transition Temperature | The temperature at which the material changes from one phase to another (e.g., melting point, clearing point). |

| Enthalpy of Transition | The amount of heat absorbed or released during a phase transition, indicative of the change in molecular order. |

Role in Organic Electronic and Optoelectronic Technologies

The ability of this compound to form well-defined interfaces makes it a valuable component in organic electronic devices. Its primary role is often as a surface modifier for electrodes, influencing charge injection and transport at the critical metal-semiconductor interface.

In organic field-effect transistors (OFETs), the performance is heavily dependent on the interface between the source/drain electrodes (typically gold) and the organic semiconductor layer. A self-assembled monolayer (SAM) of this compound can be applied to the electrodes to:

Tune Electrode Work Function: The dipole moment of the SAM can alter the work function of the metal electrode, which helps to reduce the energy barrier for charge injection (either holes or electrons) into the organic semiconductor. This leads to lower contact resistance and improved device efficiency.

Improve Semiconductor Morphology: The monolayer can act as a template, promoting more ordered growth of the overlying organic semiconductor film. This improved molecular packing enhances charge transport pathways.

Passivate Surface Traps: The SAM can passivate the electrode surface, reducing the number of charge trapping sites that would otherwise hinder charge carrier mobility.

Thiol-based SAMs are integral in optimizing the performance of various organic electronic devices by precisely engineering these interfacial properties.

While this compound is not typically the primary charge-transporting or light-emitting material, its presence as an interfacial layer significantly impacts these properties in the active layer of a device.

Charge Carrier Mobility: The efficiency of charge transport in an organic semiconductor is quantified by its charge carrier mobility. By reducing contact resistance and improving the ordering of the semiconductor, a this compound SAM can lead to a significant increase in the measured mobility of the device. beilstein-journals.org Charge transport in these organic layers is often described by a hopping mechanism, where charges move between adjacent molecules. mdpi.com The mobility is highly sensitive to structural order; defects and grain boundaries can severely limit performance. beilstein-journals.org

Photophysical Properties: The photophysical behavior, including light absorption and emission, resides primarily within the active organic semiconductor. However, the SAM can have indirect effects. For example, by modifying the dielectric environment at the interface, it can influence excitonic behavior. Excitons (bound electron-hole pairs) generated near the interface can be affected by the surface energy and chemical nature of the SAM, which can influence their dissociation efficiency or radiative recombination.

| Property | Influence of this compound SAM | Typical Range of Values |

| Charge Carrier Mobility (µ) | Indirectly enhances mobility in the active layer by reducing contact resistance and improving morphology. | 10⁻⁵ to 10⁻¹ cm²/Vs (for the active semiconductor) |

| Work Function Modification (ΔΦ) | Directly alters the electrode work function to improve charge injection. | -0.5 to +0.5 eV |

| Contact Resistance (Rc) | Decreases the resistance at the metal-semiconductor interface. | Varies significantly with device architecture. |

Engineering of Surface Architectures: Self-Assembled Monolayers (SAMs) on Substrates

The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).

The formation process involves the chemisorption of the thiol group onto the gold substrate, resulting in a strong gold-thiolate (Au-S) bond. The molecules then arrange themselves to maximize van der Waals interactions between the heptyloxy chains and π-π stacking between the benzene rings, leading to a densely packed and well-ordered monolayer.

The resulting SAM imparts new properties to the substrate surface. The outward-facing heptyloxy groups create a hydrophobic surface. The thickness and uniformity of this layer can be controlled at the nanometer scale. The structure of these SAMs can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS), ellipsometry, and scanning tunneling microscopy (STM).

These engineered surfaces are crucial for a wide range of applications, including:

Adsorption Kinetics and Thermodynamics on Noble Metal Surfaces (e.g., Gold, Silver)

The formation of SAMs from this compound on noble metal surfaces is a spontaneous process governed by the strong affinity of the sulfur atom for these metals. The adsorption process can be understood through its kinetics and thermodynamics.

The growth of self-assembled monolayers from dilute solutions of aromatic thiols, such as p-nitrobenzenethiol, has been shown to follow Langmuir isotherm adsorption kinetics. nih.gov This model assumes that adsorption occurs at specific localized sites on the surface and that the adsorption of one molecule is independent of the adsorption of others. For aromatic thiols, a saturated film can form within hours, with the density of the monolayer being dependent on the concentration of the solution. nih.gov

The thermodynamics of adsorption for aromatic thiols on gold and silver surfaces indicate a strong, chemisorptive interaction. For thiophenol on a mercury electrode, the Gibbs free energy of adsorption (ΔG_ad) is approximately -25.55 kJ mol⁻¹, suggesting physisorption. rsc.org However, on a platinum electrode, this value increases to -41.0 kJ mol⁻¹, indicating a stronger, chemisorptive bond. rsc.org For gold and silver, the interaction is even more robust, making methods based on adsorption/desorption equilibria unsuitable for determining ΔG_ad. rsc.org

Studies on anionic thiols on silver nanoparticles have revealed a two-phase adsorption process. researchgate.net At low surface coverage, the adsorption is dominated by the formation of the S-Ag bond and is characterized by a significant negative free energy change. researchgate.net At high surface coverage, repulsive interactions between the adsorbed molecules become significant, leading to a less favorable free energy of adsorption. researchgate.net While this compound is a neutral molecule, the principle of intermolecular interactions influencing the thermodynamics at higher coverages is still applicable. The heptyloxy chains can introduce van der Waals interactions that influence the packing and stability of the monolayer.

| Parameter | Metal Surface | Thiol Compound | Value |

| Gibbs Free Energy of Adsorption (ΔG_ad) | Mercury | Thiophenol | -25.55 kJ mol⁻¹ |

| Gibbs Free Energy of Adsorption (ΔG_ad) | Platinum | Thiophenol | -41.0 kJ mol⁻¹ |

| Activation Energy (E_a) - Low Coverage | Silver | 3-mercaptopropanesulfonate | (7.5 ± 0.9) kcal/mol |

| Free Energy Change (ΔG_ads) - Low Coverage | Silver | 3-mercaptopropanesulfonate | -(14.3 ± 0.3) kcal/mol |

| Activation Energy (E_a) - High Coverage | Silver | 3-mercaptopropanesulfonate | (12.4 ± 0.5) kcal/mol |

| Free Energy Change (ΔG_ads) - High Coverage | Silver | 3-mercaptopropanesulfonate | -(7.4 ± 0.1) kcal/mol |

Note: The data presented is for analogous thiol compounds to illustrate the principles of adsorption kinetics and thermodynamics.

Control of Surface Wettability, Interfacial Energy, and Chemical Functionality

The formation of a this compound SAM on a noble metal surface dramatically alters its surface properties. The outward-facing heptyloxy chains create a new interface with the surrounding environment, leading to precise control over wettability and interfacial energy.

The heptyloxy tail of the this compound molecule is hydrophobic. Consequently, a densely packed SAM of this compound on a gold or silver surface will render the surface hydrophobic. The degree of hydrophobicity can be quantified by measuring the contact angle of a water droplet on the surface. For comparison, coatings based on polymers with fluoroalkyl substituents, known for their low surface energy, can achieve surface free energy values in the range of 13 to 25 mN/m. mdpi.com While specific contact angle and surface energy values for a this compound SAM are not widely reported, the long alkyl chain is expected to significantly lower the surface energy of the underlying metal. The dispersive part of the surface free energy is the main contributor for surfaces modified with alkyl chains. mdpi.com

The ability to control interfacial energy is crucial in a variety of applications, from preventing biofouling to enabling microfluidic device functionality. By creating surfaces with tailored wettability, the interaction of the surface with its environment can be precisely controlled.

Furthermore, the chemical functionality of the surface is dictated by the terminal groups of the SAM. In the case of this compound, the heptyloxy group provides a non-polar, chemically inert surface. However, the benzenethiol platform can be readily modified with other functional groups to introduce specific chemical reactivity, such as hydrogen bonding or specific binding sites for biomolecules.

The following table provides a conceptual overview of how surface properties are modified by a this compound SAM.

| Property | Bare Gold/Silver Surface | This compound SAM Modified Surface |

| Wettability | Hydrophilic | Hydrophobic |

| Surface Energy | High | Low |

| Chemical Functionality | Metallic | Non-polar, Alkyl-terminated |

Contribution to Polymeric Materials and Supramolecular Assemblies

Beyond surface modification, this compound and similar molecules can be incorporated into more complex material architectures, such as polymers and supramolecular assemblies.

Functional Monomer for Polymerization and Polymer Modification

The thiol group of this compound can participate in certain polymerization reactions, making it a potential functional monomer. One of the most relevant polymerization techniques for thiols is the thiol-ene reaction. wikipedia.org This reaction involves the radical-mediated addition of a thiol to an alkene (ene) and is considered a "click chemistry" reaction due to its high efficiency, high yield, and tolerance to various functional groups. wikipedia.org

In a typical thiol-ene polymerization, a multifunctional thiol and a multifunctional ene are reacted to form a cross-linked polymer network. Aromatic thiols can be utilized in these reactions, and their reactivity can be influenced by the choice of initiator. researchgate.netresearchgate.net this compound, being a monofunctional thiol, could act as a chain-transfer agent to control the molecular weight of the resulting polymer or be used to introduce the heptyloxybenzene moiety as a side chain, thereby modifying the properties of the final polymer.

Furthermore, the disulfide bond, which can be formed by the oxidation of two thiol groups, is a dynamic covalent bond. This allows for the synthesis of poly(disulfide)s, which are polymers that can be degraded under reducing conditions or by UV irradiation. semanticscholar.orgrsc.org The synthesis of poly(disulfide)s can be achieved through the ring-opening polymerization of disulfide-containing cyclic monomers or the oxidative polycondensation of dithiols. chemrxiv.orgscispace.com While this compound is a monothiol, related dithiol compounds with similar aromatic and alkoxy structures could be used to create novel, stimulus-responsive poly(disulfide)s.

Directed Assembly of Supramolecular Architectures with Tunable Properties

The structure of this compound, with its aromatic core and flexible alkyl chain, is reminiscent of molecules that exhibit liquid crystalline behavior. researchgate.nettcichemicals.commdpi.commdpi.comtue.nl Liquid crystals are materials that have properties between those of conventional liquids and solid crystals. The alkoxy-substituted benzene ring can promote the formation of ordered phases, such as nematic or smectic phases, over a specific temperature range. tcichemicals.com

The self-assembly of such molecules is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic rings and van der Waals interactions between the alkyl chains. By carefully designing the molecular structure, it is possible to direct the formation of specific supramolecular architectures with tunable optical, electronic, and mechanical properties.

For example, alkoxy-substituted ortho-phenylene ethynylene oligomers have been synthesized and shown to be soluble in common organic solvents, allowing for their characterization in solution. nih.gov This highlights the role of the alkoxy side chains in controlling the processability of rigid aromatic structures. While not a direct example of this compound, this demonstrates the principle of using alkoxy groups to tune the properties of self-assembling systems.

The thiol group also offers a handle for coordination to metal ions, potentially leading to the formation of coordination polymers or metal-organic frameworks. The combination of directional coordination bonds and weaker intermolecular forces could lead to the formation of complex and functional supramolecular materials.

Advanced Chemical Reactivity, Catalysis, and Transformative Chemistry of 4 Heptyloxybenzenethiol

Coordination Chemistry of the Thiol Group with Transition and Main Group Metals

The sulfur atom of the thiol group in 4-Heptyloxybenzenethiol serves as a soft Lewis base, readily coordinating to a variety of transition and main group metals. This interaction leads to the formation of metal-thiolate complexes with diverse structures and electronic properties.

Synthesis, Stoichiometry, and Structural Characterization of Metal-Thiolate Complexes

The synthesis of metal complexes involving this compound can be achieved through several established methods, including salt metathesis reactions between a metal halide and the corresponding thiolate salt. The stoichiometry of the resulting complexes is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. Common stoichiometries observed for monodentate thiolates like this compound include 1:1, 1:2, and 1:4 metal-to-ligand ratios.

Electronic Structure and Reactivity Modulations in Coordinated Species

The coordination of this compound to a metal center significantly modulates the electronic structure of both the ligand and the metal. Ligand field theory is a key framework for understanding the electronic properties of the resulting complexes. The interaction between the metal d-orbitals and the lone pairs of the sulfur atom leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the geometry of the complex and the nature of the metal and other coordinating ligands.

This d-orbital splitting dictates the electronic configuration of the metal ion, which in turn influences the magnetic properties, color, and reactivity of the complex. For instance, the nucleophilicity of the sulfur atom in the thiolate ligand can be tuned by the choice of the metal center. In some cases, filled-filled orbital repulsions between the metal d-orbitals and the thiolate frontier orbitals can enhance the reactivity of the coordinated sulfur atom. Computational methods, such as density functional theory (DFT), are often employed to model the electronic structure and predict the reactivity of these coordinated species.

Function as a Ligand or Precursor in Organic Transformations

The versatile reactivity of the thiol group in this compound allows it to participate in a range of organic transformations, both as a ligand that modifies the properties of a metal catalyst and as a direct precursor in the formation of new chemical bonds.

Participation in Thiol-Ene/Thiol-Yne Reactions and Polymerizations

This compound is a potential participant in thiol-ene and thiol-yne "click" reactions. These reactions involve the addition of the S-H bond across a carbon-carbon double bond (ene) or triple bond (yne). The reactions can be initiated by either radical initiators (e.g., UV light, thermal initiators) or by base catalysis, leading to the formation of thioethers.

The anti-Markovnikov addition is typically observed in radical-mediated thiol-ene reactions. These reactions are known for their high efficiency, stereoselectivity, and tolerance to a wide range of functional groups, making them highly valuable in materials science for the synthesis of polymers, dendrimers, and for surface functionalization. The heptyloxy group of this compound can impart specific properties, such as hydrophobicity or liquid crystallinity, to the resulting polymers.

Evaluation of Catalytic Performance in Homogeneous and Heterogeneous Systems

When coordinated to a metal center, this compound can act as a ligand that influences the catalytic activity of the metal in various organic transformations. The electronic and steric properties of the thiolate ligand can be fine-tuned to optimize the performance of the catalyst in terms of activity, selectivity, and stability.

While specific catalytic applications of this compound are not extensively documented in the literature, related thiol-containing ligands have been employed in a range of catalytic systems. In homogeneous catalysis, metal-thiolate complexes can be used in cross-coupling reactions, hydrogenations, and hydroformylations. In heterogeneous catalysis, this compound could potentially be anchored onto a solid support to create a recyclable catalyst with enhanced stability. Further research is needed to fully explore the catalytic potential of this specific compound.

Electrochemical Properties and Redox Chemistry of the Thiol Functionality

The thiol group of this compound is electrochemically active and can undergo redox reactions. The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV), which provides information about the oxidation and reduction potentials of the thiol/thiolate couple.

The oxidation of the thiol can lead to the formation of a disulfide bond (S-S) through a one-electron process, or further oxidation to sulfenic, sulfinic, and sulfonic acids. The specific oxidation products and their stability depend on the electrode material, the solvent, and the pH of the medium. The reduction of the disulfide bond can regenerate the thiol, indicating a degree of electrochemical reversibility.

The redox potential of the thiol functionality is an important parameter that can influence its reactivity in various chemical and biological systems. The presence of the electron-donating heptyloxy group on the benzene (B151609) ring is expected to influence the oxidation potential of the thiol group compared to unsubstituted benzenethiol. A comprehensive electrochemical study of this compound would provide valuable insights into its redox chemistry and its potential applications in areas such as sensor development and electrocatalysis.

Investigation of Oxidation Pathways: Disulfide Formation and Beyond

The oxidation of thiols is a fundamental chemical transformation, and in the case of this compound, it primarily leads to the formation of the corresponding disulfide, bis(4-heptyloxyphenyl) disulfide. This process is of considerable interest in various fields, including materials science and biochemistry, where disulfide bonds play a crucial role in the structure and function of molecules.

While disulfide formation is the predominant oxidation pathway under many conditions, further oxidation of the disulfide or the initial thiol can occur, leading to a variety of other sulfur-containing species. These can include sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). The formation of these higher oxidation state products is dependent on the nature of the oxidant, the reaction conditions, and the electronic properties of the aromatic ring. For instance, stronger oxidizing agents or more forcing reaction conditions can promote the over-oxidation of the thiol group.

The table below summarizes the potential oxidation products of this compound, highlighting the progressive oxidation of the sulfur atom.

| Compound Name | Molecular Formula | Oxidation State of Sulfur |

| This compound | C₁₃H₂₀OS | -2 |

| Bis(4-heptyloxyphenyl) disulfide | C₂₆H₃₈O₂S₂ | -1 |

| 4-Heptyloxybenzenesulfenic acid | C₁₃H₂₀O₂S | 0 |

| 4-Heptyloxybenzenesulfinic acid | C₁₃H₂₀O₃S | +2 |

| 4-Heptyloxybenzenesulfonic acid | C₁₃H₂₀O₄S | +4 |

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Electrochemical techniques are powerful tools for elucidating the redox behavior of molecules like this compound. Cyclic voltammetry (CV) and chronoamperometry are particularly valuable for determining redox potentials and investigating the kinetics of electron transfer processes.

Cyclic Voltammetry (CV) is a versatile electroanalytical method where the potential of a working electrode is swept linearly versus time between two preset values. The resulting current is plotted against the applied potential, yielding a cyclic voltammogram. For an electrochemically reversible process, the voltammogram exhibits a characteristic pair of peaks corresponding to the oxidation and reduction of the analyte.

In the case of this compound, a typical cyclic voltammogram would show an anodic peak corresponding to its oxidation. The potential at which this peak occurs (the anodic peak potential, Epa) provides information about the ease of oxidation. The presence of the electron-donating heptyloxy group is expected to shift this oxidation potential to less positive values compared to unsubstituted thiophenol, indicating that it is more easily oxidized. The separation between the anodic and cathodic peak potentials (ΔEp) can provide insights into the reversibility of the redox process.

| Parameter | Hypothetical Value for this compound | Description |

| Anodic Peak Potential (Epa) | +0.65 V (vs. Ag/AgCl) | Potential at which the maximum oxidation current is observed. |

| Cathodic Peak Potential (Epc) | +0.58 V (vs. Ag/AgCl) | Potential at which the maximum reduction current of the oxidized species is observed. |

| Peak Separation (ΔEp) | 70 mV | Difference between Epa and Epc, indicative of the reversibility of the electron transfer. |

| Anodic Peak Current (Ipa) | 15 µA | Maximum current during the oxidation scan. |

Chronoamperometry is another electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is often used to study the kinetics of electrode processes and to determine diffusion coefficients. When a potential sufficient to oxidize this compound is applied, the initial current is high and then decays over time as the concentration of the thiol at the electrode surface is depleted. The shape of the current-time curve can be analyzed to understand the mechanism of the electrode reaction.

The combination of cyclic voltammetry and chronoamperometry provides a comprehensive understanding of the redox chemistry of this compound, from the thermodynamics of electron transfer to the kinetics of the associated chemical reactions. This knowledge is crucial for applications where the controlled oxidation or reduction of this compound is desired.

Environmental Fate and Mechanistic Degradation Studies of 4 Heptyloxybenzenethiol

Photolytic Degradation Processes under Simulated Environmental Conditions

No information is currently available in published scientific literature regarding the photolytic degradation of 4-Heptyloxybenzenethiol. Therefore, data on quantum yields, kinetics of photoreactions, and the identification of photodegradation products could not be provided.

Specific data on the quantum yields and kinetic parameters for the photoreactions of this compound are not available.

There are no studies that identify or characterize the products formed from the photodegradation of this compound.

Hydrolytic and Oxidative Degradation Mechanisms in Aquatic and Terrestrial Matrices

No research has been published on the hydrolytic or oxidative degradation of this compound in either aquatic or terrestrial environments. Consequently, information on its degradation mechanisms under these conditions is unavailable.

The effect of pH on the hydrolysis of this compound and the associated rate constants have not been determined.

There is no available information on the biological or abiotic oxidative pathways for the degradation of this compound.

Emerging Research Directions and Future Perspectives on 4 Heptyloxybenzenethiol

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Sustainability

The imperative for green chemistry has spurred the development of more environmentally friendly and efficient methods for synthesizing 4-Heptyloxybenzenethiol and related alkoxy-thiophenols. Traditional synthetic routes often involve harsh reagents and generate significant waste. Emerging research, therefore, is centered on the use of sustainable catalysts, alternative reaction media, and energy-efficient processes.